2-Benzyl-6-bromo-3,4-dihydroisoquinolin-1(2H)-one
Description
Properties
CAS No. |
735351-82-3 |
|---|---|
Molecular Formula |
C16H14BrNO |
Molecular Weight |
316.19 g/mol |
IUPAC Name |
2-benzyl-6-bromo-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C16H14BrNO/c17-14-6-7-15-13(10-14)8-9-18(16(15)19)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 |
InChI Key |
LXNIEPLSZBWFHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C2=C1C=C(C=C2)Br)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Transition Metal-Catalyzed Cyclization of Aziridines
One of the primary synthetic routes to 3,4-dihydroisoquinolin-1(2H)-ones, including 2-benzyl substituted derivatives, involves the cyclization of aziridines catalyzed by nickel salts under microwave irradiation. The general procedure includes:
- Starting materials: N-benzyl aziridines.
- Catalyst: Nickel(II) acetate tetrahydrate (Ni(OAc)2·4H2O).
- Solvent: Diethylene glycol dimethyl ether (diglyme).
- Conditions: Microwave irradiation at 200 °C for 1 hour under nitrogen atmosphere.
After the reaction, the mixture is quenched with water, extracted with ethyl acetate, dried, concentrated, and purified by silica gel chromatography. This method yields 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one derivatives in approximately 81% yield.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | N-benzyl aziridine, Ni(OAc)2·4H2O, diglyme | Microwave irradiation at 200 °C, 1 h |
| 2 | Quench with water, extract with ethyl acetate | Isolation of crude product |
| 3 | Silica gel chromatography (hexane/ethyl acetate 5:1) | Purified 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one |
This method is robust and scalable, allowing for gram-scale synthesis with high regioselectivity and yield.
Organocatalytic Asymmetric One-Pot Synthesis
An alternative approach employs organocatalysis to achieve asymmetric synthesis of 3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones, which can be adapted for 2-benzyl-6-bromo derivatives by appropriate substitution. This method involves:
- Starting materials: 2-(nitromethyl)benzaldehydes and N-protected aldimines.
- Catalyst: Quinine-based squaramide organocatalyst (5 mol%).
- Solvent: Toluene.
- Temperature: −20 °C for aza-Henry reaction, followed by oxidation at room temperature.
- Oxidant: Pyridinium chlorochromate (PCC).
The reaction proceeds via an aza-Henry addition, hemiaminalization, and oxidation sequence in one pot, producing trans-3,4-disubstituted dihydroisoquinolinones as virtually single diastereomers with moderate to good yields (39–78%) and enantioselectivities (40–95% ee).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2-(nitromethyl)benzaldehyde + N-protected aldimine + 5 mol% squaramide catalyst in toluene | Aza-Henry addition at −20 °C |
| 2 | Addition of PCC oxidant at room temperature | Oxidation to 3,4-dihydroisoquinolin-1(2H)-one |
| 3 | Purification by silica gel chromatography | Isolated product with high enantioselectivity |
This method allows for stereocontrol and functional group tolerance, making it suitable for synthesizing chiral 2-benzyl-6-bromo derivatives by using appropriately substituted starting materials.
Castagnoli–Cushman Reaction (CCR)
The Castagnoli–Cushman reaction is a classical and versatile method for synthesizing 3,4-dihydroisoquinolin-1(2H)-one derivatives, including halogenated analogs such as 6-bromo substituted compounds. This method involves:
- Reactants: Homophthalic anhydride and primary amines or imines.
- Conditions: Heating under reflux or mild heating in suitable solvents.
- Outcome: Formation of 2,3-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones with a carboxylic acid or ester group at C4.
This reaction is noted for high yields, diastereoselectivity, and the ability to introduce diverse substituents, including bromine at the 6-position, by selecting appropriate starting materials.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Homophthalic anhydride + benzylamine derivative | Heating under reflux |
| 2 | Workup and purification | This compound derivatives |
CCR is particularly valuable for generating libraries of derivatives for biological screening, including agrochemical applications.
Comparative Summary of Preparation Methods
| Method | Key Features | Yield Range (%) | Stereoselectivity | Scalability | Notes |
|---|---|---|---|---|---|
| Transition Metal-Catalyzed Cyclization | Microwave-assisted, nickel-catalyzed aziridine cyclization | ~81 | Moderate | Good | Efficient for N-benzyl derivatives |
| Organocatalytic One-Pot Synthesis | Quinine-based squaramide catalyst, asymmetric synthesis | 39–78 | High (up to 95% ee) | Moderate | Enables chiral control, sensitive conditions |
| Castagnoli–Cushman Reaction | Condensation of homophthalic anhydride and amines | High | Diastereoselective | High | Classical method, flexible substitution |
Research Data and Analytical Results
Yields and Purity
- The nickel-catalyzed microwave method consistently produces high yields (~81%) with straightforward purification by silica gel chromatography.
- Organocatalytic methods yield moderate to good product amounts (39–78%) with high enantiomeric excess after recrystallization (up to 95% ee).
- CCR typically affords high yields with good diastereoselectivity, suitable for diverse derivatives.
Characterization
Typical characterization includes:
- Melting points consistent with literature values.
- IR spectra showing characteristic amide carbonyl stretches (~1680 cm⁻¹).
- Optical rotation measurements confirming enantiomeric purity in organocatalytic products.
- NMR spectroscopy (¹H and ¹³C) confirming substitution patterns and ring closure.
- Mass spectrometry confirming molecular weights.
Example: Organocatalytic Synthesis of (3R,4S)-4-Nitro-3-phenyl-2-tosyl-3,4-dihydroisoquinolin-1(2H)-one
- Yield: 65%
- Enantiomeric excess: 95% after recrystallization
- Melting point: 142 °C (benzene)
- IR peaks: 1687 cm⁻¹ (amide C=O)
- Optical rotation: +4.5 (c 1.01, CHCl3)
Chemical Reactions Analysis
Nucleophilic Substitution
The bromine atom on the 6th position of the isoquinolinone ring makes the compound susceptible to nucleophilic substitution reactions. This allows for further functionalization of the molecule, introducing new chemical groups at this position.
Electrophilic Aromatic Substitution
2-Benzyl-6-bromo-3,4-dihydroisoquinolin-1(2H)-one can undergo electrophilic aromatic substitution processes. For example, reacting it with 2,3-dicyano-5,6-dichloro-p-benzoquinone in a solvent like dioxane at elevated temperatures can yield derivatives through electrophilic aromatic substitution.
Reactions with 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-Quinazolin-4-ones
6-Bromo-2-methyl-3,1-benzoxazinone can be prepared by the condensation of 5-bromoanthranilic acid with acetic anhydride . Treating this compound with different substituted anilines under reflux conditions gives compounds 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones .
N-Alkylation
This compound can be N-alkylated . A general method for preparing N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds involves a three-step cross-coupling/cyclization/N-deprotection/N-alkylation sequence .
Castagnoli-Cushman Reaction
The synthesis of dihydroisoquinolinone derivatives can be achieved through the Castagnoli-Cushman reaction, involving the condensation of homophthalic anhydride with an appropriate amine.
Scientific Research Applications
Chemistry
In chemistry, 2-Benzyl-6-bromo-3,4-dihydroisoquinolin-1(2H)-one is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.
Biology
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 2-Benzyl-6-bromo-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity and physicochemical properties of dihydroisoquinolinones are highly substituent-dependent. Below is a comparative analysis with structurally related analogs:
Physicochemical Properties
- Higher LogP may improve membrane permeability but reduce aqueous solubility. Bromine’s electronegativity may slightly lower LogP compared to methyl or trifluoromethyl groups .
Synthetic Accessibility :
- Bromination at position 6 can be achieved via electrophilic aromatic substitution or metal-catalyzed cross-coupling, similar to methods used for 6-chloro analogs .
- Benzyl introduction at position 2 may require alkylation or Ullmann-type reactions, differing from benzoyl-linked analogs synthesized via Friedel-Crafts acylation .
Conformational and Crystallographic Insights
- Dihydro vs. Aromatic Cores: The 3,4-dihydro structure imposes a bent conformation, mimicking steroid rings, as confirmed by X-ray studies of 17f . In contrast, fully aromatic analogs (e.g., 3-(3-bromobenzyl)isoquinolin-1(2H)-one) adopt planar geometries with distinct hydrogen-bonding patterns .
Biological Activity
Introduction
2-Benzyl-6-bromo-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family, characterized by its unique molecular structure and potential biological activities. The compound has garnered attention in pharmaceutical research due to its promising therapeutic properties, particularly in the fields of antimicrobial and anticancer drug development.
Chemical Structure and Properties
- Molecular Formula: C₁₆H₁₄BrNO
- Molecular Weight: Approximately 316.19 g/mol
- Structural Features: The compound features a bromine atom at the sixth position and a benzyl group at the second position of the isoquinoline framework, which contributes to its biological activity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in drug discovery aimed at combating resistant microbial strains.
- Anticancer Potential : Investigations into its interactions with biological macromolecules indicate that it may target specific enzymes involved in cancer progression. This includes potential inhibition of pathways related to DNA repair and cellular proliferation.
- Anti-inflammatory Effects : Compounds within the dihydroisoquinolinone class have shown significant anti-inflammatory activities, suggesting that this compound could also possess similar properties.
The exact mechanism of action for this compound is still under investigation. However, initial findings point towards interactions with enzyme targets relevant to cancer and microbial resistance mechanisms. Understanding these interactions is crucial for optimizing its efficacy as a therapeutic agent.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one | 147497-32-3 | Lacks benzyl group; simpler structure |
| 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one | 891782-60-8 | Bromine at the seventh position; different activity profile |
| 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one | 1109230-25-2 | Bromine at the fifth position; potential variations in reactivity |
| 6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | 724422-42-8 | Methyl group instead of benzyl; alters properties |
This table illustrates how structural variations influence biological activity and chemical behavior, providing a foundation for further studies on derivative compounds.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Inhibition Studies : Research on similar dihydroisoquinolinones has demonstrated their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair. This suggests that derivatives like this compound may have applications in cancer therapy.
- Cell Viability Assays : In vitro assays have been conducted on related compounds to assess cytotoxicity against various cancer cell lines. These studies often reveal dose-dependent responses that highlight their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
